Cas no 519148-71-1 (5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole)
![5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole structure](https://www.kuujia.com/scimg/cas/519148-71-1x500.png)
5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-[(2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-methyl-
- 5-(4-METHYLPIPERAZIN-1-YLSULFONYL)INDOLINE
- 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
- 5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole
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- MDL: MFCD09907134
- Inchi: InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3
- InChI Key: NFVAJWLKUSHQLS-UHFFFAOYSA-N
- SMILES: CN1CCN(CC1)S(=O)(=O)C2=CC=C3C(=C2)CCN3
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole Security Information
- HazardClass:IRRITANT
5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-71529-0.25g |
5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole |
519148-71-1 | 95% | 0.25g |
$198.0 | 2023-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074000-5g |
5-(4-methylpiperazin-1-ylsulfonyl)indoline |
519148-71-1 | 98+% | 5g |
¥8640.00 | 2024-05-10 | |
1PlusChem | 1P00E8HX-5g |
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline |
519148-71-1 | 95% | 5g |
$2117.00 | 2024-04-30 | |
1PlusChem | 1P00E8HX-100mg |
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline |
519148-71-1 | 95% | 100mg |
$190.00 | 2025-03-13 | |
1PlusChem | 1P00E8HX-250mg |
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline |
519148-71-1 | 95% | 250mg |
$255.00 | 2025-02-26 | |
1PlusChem | 1P00E8HX-500mg |
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline |
519148-71-1 | 95% | 500mg |
$382.00 | 2025-02-26 | |
abcr | AB408934-5g |
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline; . |
519148-71-1 | 5g |
€1037.00 | 2025-02-21 | ||
Aaron | AR00E8Q9-500mg |
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline |
519148-71-1 | 95% | 500mg |
$454.00 | 2025-02-10 | |
Aaron | AR00E8Q9-2.5g |
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline |
519148-71-1 | 95% | 2.5g |
$1182.00 | 2023-12-14 | |
A2B Chem LLC | AG63397-500mg |
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline |
519148-71-1 | 95% | 500mg |
$364.00 | 2024-04-19 |
5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole Related Literature
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Additional information on 5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole
5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole (CAS No 519148-71-1)
5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole, also known by its CAS registry number 519148-71-1, is a compound of significant interest in the field of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a sulfonyl group attached to a methylpiperazine moiety and a dihydroindole ring system. The combination of these structural elements makes it a promising candidate for various applications in drug discovery and development.
The synthesis of 5-[(4-methylpiperazin-1-yl)sulfonyl]-2,3-dihydro-1H-indole involves a series of well-defined chemical reactions. The process typically begins with the preparation of the dihydroindole core, which is then functionalized with a sulfonyl group derived from a methylpiperazine derivative. This multi-step synthesis requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have further enhanced the efficiency of this synthesis pathway, making it more sustainable and scalable for industrial applications.
One of the most notable aspects of this compound is its potential bioactivity. Studies have shown that 5-(4-methylpiperazinylsulfonyl)-2,3-dihydroindole exhibits significant activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, research has demonstrated its ability to inhibit kinases involved in cell proliferation and survival pathways, making it a potential lead compound for anticancer drug development.
In addition to its enzymatic activity, this compound has also been investigated for its ability to modulate ion channels and G-protein coupled receptors (GPCRs). These findings suggest that it could be explored as a therapeutic agent for conditions such as epilepsy, pain, and cardiovascular diseases. Recent studies have further highlighted its selectivity profile, which is crucial for minimizing off-target effects and improving drug safety.
The pharmacokinetic properties of CAS No 519148-71-1 have also been evaluated in preclinical models. Data indicate that the compound demonstrates moderate absorption and distribution characteristics, with acceptable metabolic stability. These attributes are favorable for further development into an orally bioavailable drug candidate. Ongoing research is focused on optimizing its pharmacokinetic profile through structural modifications aimed at enhancing solubility and reducing clearance rates.
Beyond its direct therapeutic applications, this compound serves as an important tool in medicinal chemistry education and research. Its structure provides insights into the relationship between molecular architecture and biological activity, offering valuable lessons for designing more effective drugs. Furthermore, the study of its interactions with biological systems contributes to our understanding of molecular recognition processes at the cellular level.
In conclusion, 5-(4-methylpiperazinylsulfonyl)-2,3-dihydroindole (CAS No 519148-71) represents a compelling example of how modern organic synthesis techniques can yield compounds with diverse biological activities. As research continues to uncover new aspects of its pharmacology and therapeutic potential, this compound stands at the forefront of innovative drug discovery efforts.
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